2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol
Description
2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol is a halogenated biphenyl derivative characterized by a hydroxyl group at position 4, chlorine at position 2, fluorine at position 4', and iodine at position 5 on the biphenyl scaffold. This compound combines steric bulk (iodine), electron-withdrawing substituents (Cl, F), and a polar phenolic group, making it structurally unique. Such substitutions influence its physicochemical properties, including solubility, acidity, and reactivity.
Properties
Molecular Formula |
C12H7ClFIO |
|---|---|
Molecular Weight |
348.54 g/mol |
IUPAC Name |
5-chloro-4-(4-fluorophenyl)-2-iodophenol |
InChI |
InChI=1S/C12H7ClFIO/c13-10-6-12(16)11(15)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H |
InChI Key |
ZMPQZMKQUDWBAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2Cl)O)I)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Molecular Features
The table below compares 2-Chloro-4'-fluoro-5-iodobiphenyl-4-ol with key analogues from the evidence:
Key Observations:
- Halogen Diversity: The target compound uniquely incorporates iodine, which increases molecular weight and steric hindrance compared to analogues with smaller halogens (e.g., 2-Chloro-4-fluoro-5-nitrophenol).
- Biphenyl vs.
- Functional Group Impact: The phenolic -OH group confers acidity (pKa ~9–10 estimated), contrasting with ketone-containing analogues (e.g., 2-Chloro-4'-fluoroacetophenone), which are less polar and more lipophilic .
Physicochemical and Reactivity Comparisons
Solubility and Polarity:
- The phenolic group in the target compound enhances water solubility compared to non-polar derivatives like 2-Chloro-4'-fluoro-5-iodobenzophenone. However, iodine’s hydrophobic nature may offset this, resulting in moderate solubility in polar aprotic solvents (e.g., DMSO) .
- Nitro-substituted analogues (e.g., 2-Chloro-4-fluoro-5-nitrophenol) exhibit higher polarity due to the electron-withdrawing nitro group, increasing solubility in aqueous bases .
Reactivity:
- The iodine atom in the target compound may participate in halogen-bonding interactions or serve as a site for further functionalization (e.g., Suzuki coupling), a feature absent in fluorine- or chlorine-only analogues .
- The phenolic -OH group enables esterification or etherification reactions, contrasting with ketone-containing derivatives, which are more prone to nucleophilic acyl substitutions .
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